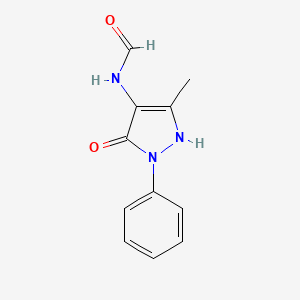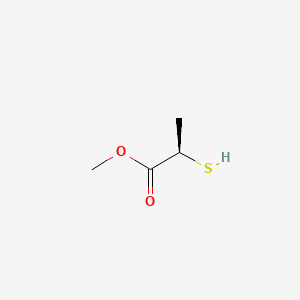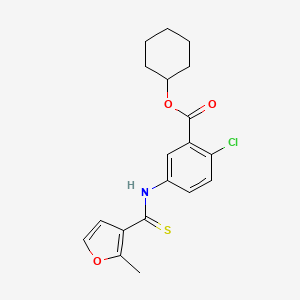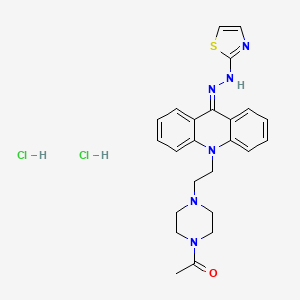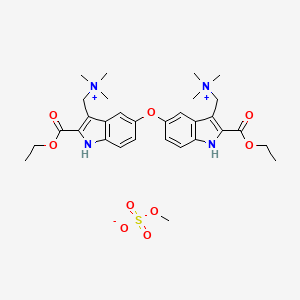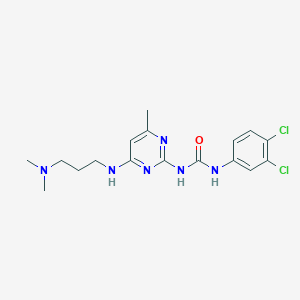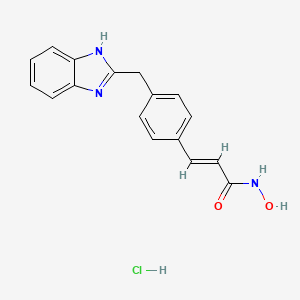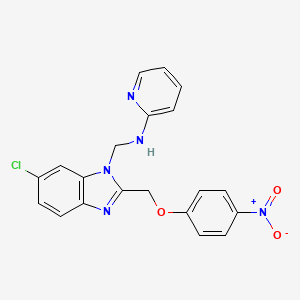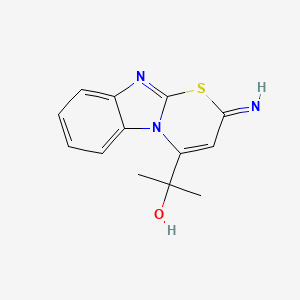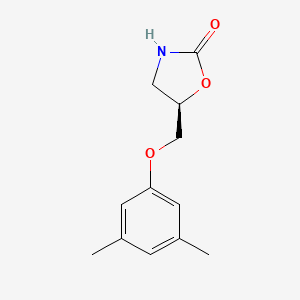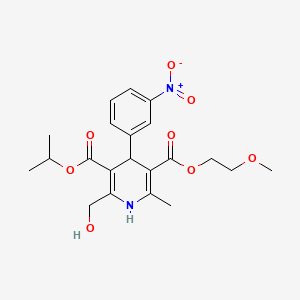
Monohydroxy of nimodipine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monohydroxy of nimodipine is a derivative of nimodipine, a calcium channel blocker primarily used to improve neurological outcomes in patients with subarachnoid hemorrhage due to a ruptured intracranial aneurysm . Nimodipine acts on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation, preventing calcium-dependent smooth muscle contraction and subsequent vasoconstriction .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of monohydroxy of nimodipine involves the hydroxylation of nimodipine. This can be achieved through various synthetic routes, including the use of oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce a hydroxyl group into the nimodipine molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired compound .
化学反応の分析
Types of Reactions
Monohydroxy of nimodipine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent compound or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of nimodipine with different functional groups, which can have distinct pharmacological properties .
科学的研究の応用
Monohydroxy of nimodipine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacological properties of calcium channel blockers.
作用機序
The mechanism of action of monohydroxy of nimodipine involves the inhibition of calcium influx through voltage-dependent and receptor-operated slow calcium channels in vascular smooth muscle and neuronal cells. This inhibition prevents calcium-dependent smooth muscle contraction and vasoconstriction, leading to improved cerebral blood flow and neuroprotection . The compound also activates signaling pathways such as AKT and CREB, which are associated with neuroprotection and reduced apoptosis .
類似化合物との比較
Monohydroxy of nimodipine can be compared with other calcium channel blockers such as nifedipine, amlodipine, and felodipine. While all these compounds share a similar mechanism of action, this compound exhibits unique properties due to the presence of the hydroxyl group. This modification can enhance its lipophilicity, allowing for better penetration of the blood-brain barrier and increased neuroprotective effects .
List of Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Isradipine
- Nicardipine
特性
CAS番号 |
663163-06-2 |
|---|---|
分子式 |
C21H26N2O8 |
分子量 |
434.4 g/mol |
IUPAC名 |
5-O-(2-methoxyethyl) 3-O-propan-2-yl 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H26N2O8/c1-12(2)31-21(26)19-16(11-24)22-13(3)17(20(25)30-9-8-29-4)18(19)14-6-5-7-15(10-14)23(27)28/h5-7,10,12,18,22,24H,8-9,11H2,1-4H3 |
InChIキー |
WOJJKAJVNDPQNA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)CO)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



